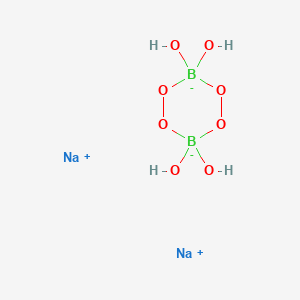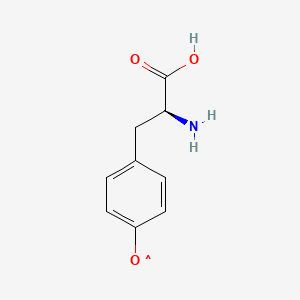
L-tyrosinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-tyrosinyl radical is a tyrosinyl radical. It derives from a L-tyrosine. It is a conjugate base of a L-tyrosinyl radical cation. It is an enantiomer of a D-tyrosinyl radical.
Scientific Research Applications
Biotechnological Production and Applications
L-tyrosine, including its form L-tyrosinyl, is known for its use as a dietary supplement and as a precursor for various industrial and pharmaceutical applications. Biotechnological methods, in contrast to chemical production, can produce L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions. Various strategies for synthesizing L-tyrosine using biocatalysts have been explored, such as employing microbes engineered through recombinant DNA technology for targeted genetic manipulations (Lütke-Eversloh et al., 2007).
Role in Plant Physiology and Medicine
L-Tyrosine serves as a precursor to numerous specialized metabolites in plants, playing roles as electron carriers, antioxidants, attractants, and defense compounds. Some plant-derived products from L-Tyrosine are also utilized in human medicine and nutrition, such as morphine and vitamin E. The biosynthesis and catabolic pathways of L-Tyrosine in plants are distinct from microbes, often supporting the production of lineage-specific plant specialized metabolites (Schenck & Maeda, 2018).
Biotechnological Potential in Mushroom Tyrosinases
Mushroom tyrosinases, related to L-Tyrosine, have significant biotechnological potential. Applications include producing L-DOPA from L-tyrosine, creating cross-linked protein networks for food additives, and detecting or removing phenolic compounds in wastewater. Research into mushroom tyrosinases has focused on their production, recovery, and immobilization for fulfilling their biotechnological potential (de Faria et al., 2007).
Cognitive Enhancement and Medical Applications
Studies have shown that L-Tyrosine, as a precursor of dopamine, can enhance cognitive control in high-demand situations. Its role in cognitive processes like working memory updating has been studied, indicating that L-Tyrosine supplementation can improve performance in demanding cognitive tasks (Colzato et al., 2013; Colzato et al., 2016).
Pharmaceutical Applications
L-Tyrosine derivatives have been identified as novel inhibitors for protein tyrosine phosphatase 1B (PTP1B), suggesting applications in treating type 2 diabetes, obesity, and breast cancer. The synthesis of these inhibitors involves mono- and bis-phenylalaninyl and tyrosinyl glucoside derivatives (He et al., 2011).
properties
Product Name |
L-tyrosinyl |
|---|---|
Molecular Formula |
C9H10NO3 |
Molecular Weight |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
BSOLAQMZTBVZLA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[O] |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



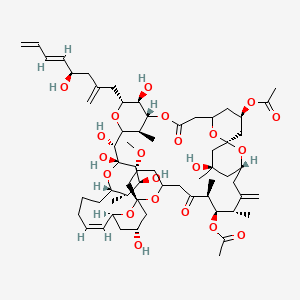
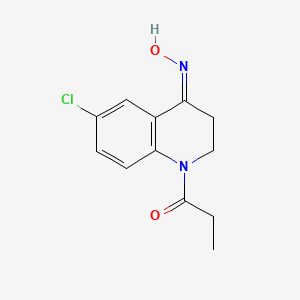
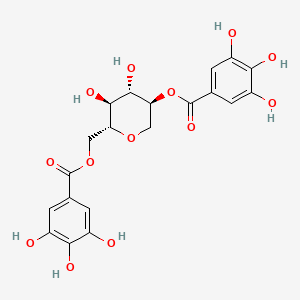
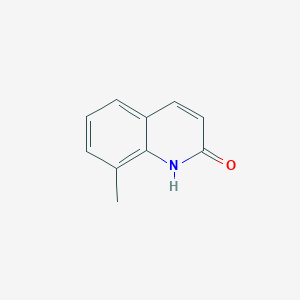

![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)


![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
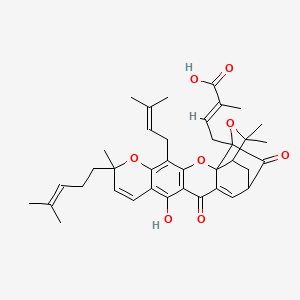
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

